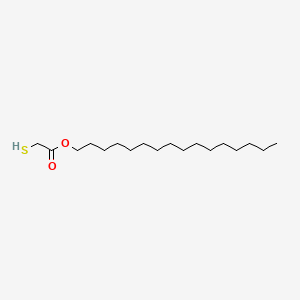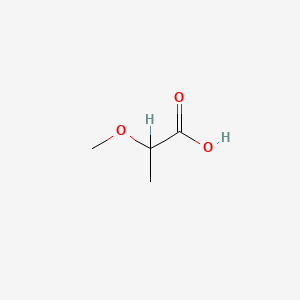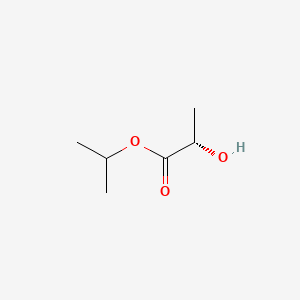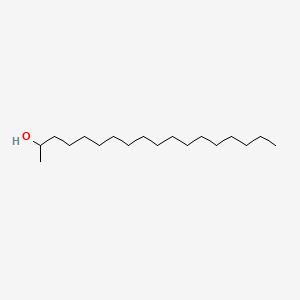
2-Octadecanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Octadecanol involves various chemical pathways, including the hydrogenation of octadecenoic acids or the reduction of octadecanoic acid. A study by Xu Changlong demonstrated the efficient oxidation of octadecanol to octadecanoic acid using hydrogen peroxide and a specific catalyst, showcasing one of the synthetic routes to derive compounds related to 2-Octadecanol (Changlong, 2010). This example highlights the chemical flexibility and the potential for varied synthesis strategies.
Molecular Structure Analysis
2-Octadecanol's molecular structure is characterized by a long hydrocarbon chain with a terminal hydroxyl group, making it an alcohol. This structure is pivotal in its role as a non-ionic surfactant and emollient. Its long carbon chain contributes to its low solubility in water and high solubility in nonpolar solvents, which is essential for its application in various industrial and cosmetic formulations.
Chemical Reactions and Properties
The chemical reactivity of 2-Octadecanol is influenced by its alcohol group, which can undergo reactions such as esterification and oxidation. For instance, the conversion of octadecanol to octadecanoic acid via oxidation highlights its reactivity and the potential for producing a variety of derivatives with different properties and applications (Changlong, 2010).
Scientific Research Applications
Catalytic Production
2-Octadecanol, also known as stearic alcohol, has diverse applications, including lubricants and perfumes. Its production from octadecanoic acid (stearic acid) was investigated in a liquid-phase trickle-bed reactor using a Ni/Co/Mo sulfide catalyst. The study focused on optimizing the conversion of octadecanoic acid to 2-octadecanol and minimizing its undesired conversion to octadecane (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014).
Monolayer Structure and Evaporation Resistance
2-Octadecanol's monolayer structure on water surfaces was explored using molecular dynamics simulations. The study revealed that the intermolecular interactions within the monolayer increase with surface density, leading to enhanced order and packing, and influence evaporation resistance (Henry et al., 2010).
Conversion to Alkenes and Alkanes
Research on the catalytic conversion of 2-Octadecanol into short-chain alkenes and alkanes at high temperatures (400°C) in a fluidized bed reactor revealed significant conversion to alkanes and alkenes, including dominant production of 1-octadecene (Handoko & Triyono, 2023).
Thermal Energy Storage
2-Octadecanol has been employed as a phase change material (PCM) for thermal energy storage, especially in composites with expanded perlite due to its high latent heat capacity. The study focused on its leakage-proof properties and thermal performance enhancement (Lv, Ding, Liu, & Rao, 2019).
Lubrication Properties
The influence of the structure of isomeric octadecanols on their adsorption and lubricating properties was studied. 2-Octadecanol was found to produce a low coefficient of friction and high durability of the built-up monolayer on iron surfaces, showing its potential as a lubricant (Studt, 1981).
Phase Change Material Composite
2-Octadecanol was used in a hierarchical porous polymer composite as a novel shape-stability phase change material for latent heat thermal energy storage. The composite demonstrated high shape-stability and thermal stability (Tang et al., 2017).
Electrical Properties of Nanocomposites
The effect of 2-Octadecanol functionalization of carbon nanotubes on the electrical properties of natural rubber composites was analyzed, revealing improvements in dispersion and electrical resistivity (Thomas et al., 2012).
properties
IUPAC Name |
octadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBCSQEKCRCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974728 | |
| Record name | Octadecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octadecanol | |
CAS RN |
593-32-8 | |
| Record name | 2-Octadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7E2JAZ5CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

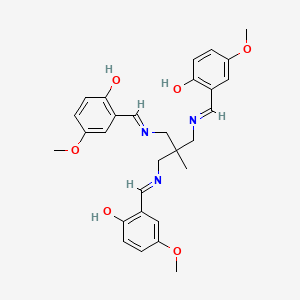
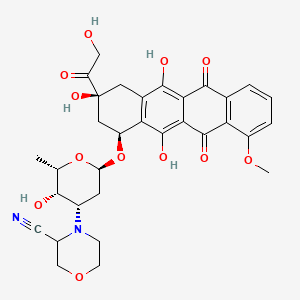
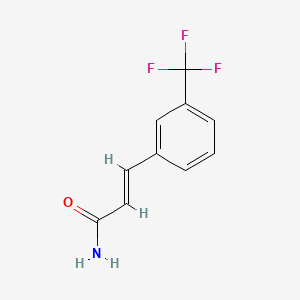
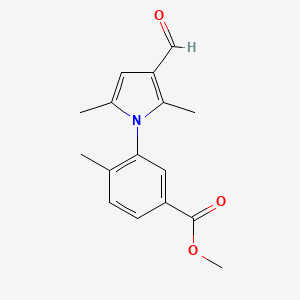
![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)
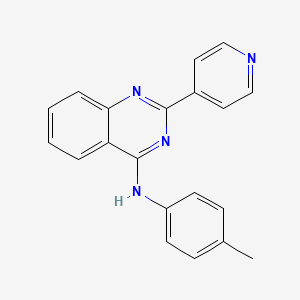
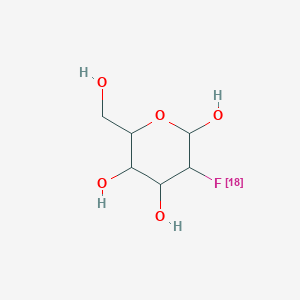
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)
![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)
![2-[8-[4-Acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1208103.png)
